N-(2-Formylquinolin-6-yl)acetamide: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery
N-(2-Formylquinolin-6-yl)acetamide: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This technical guide provides an in-depth analysis of N-(2-Formylquinolin-6-yl)acetamide, a highly functionalized quinoline derivative poised as a versatile building block for drug discovery and chemical biology. We will explore its core chemical properties, propose robust synthetic strategies, and detail its reactivity, with a focus on leveraging its dual functionality for the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit the synthetic potential of this valuable intermediate.
Introduction to the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged structure in pharmaceutical sciences. Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The unique electronic properties of the quinoline ring system and the ability to functionalize it at multiple positions allow for the fine-tuning of steric and electronic characteristics to optimize interaction with biological targets.
N-(2-Formylquinolin-6-yl)acetamide (Figure 1) is a particularly interesting derivative. It features two key functional groups strategically placed on the quinoline core:
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An electrophilic aldehyde (formyl group) at the C2 position , which is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.[2]
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An electron-donating acetamido group at the C6 position , a common feature in bioactive molecules that can modulate the electronic character of the aromatic system and participate in hydrogen bonding.[3]
This dual functionality makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening and a precursor for more complex, biologically active molecules.
Core Chemical and Physical Properties
Understanding the fundamental properties of a synthetic building block is critical for its effective use in experimental design. The key identifiers and predicted properties of N-(2-Formylquinolin-6-yl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 915923-55-6 | [Vendor] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [Vendor] |
| Molecular Weight | 214.22 g/mol | [Vendor] |
| Physical State | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in non-polar solvents. | - |
| Melting Point | Not experimentally reported. | - |
Spectral Characterization (Predicted)
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¹H NMR: Protons on the quinoline ring are expected in the aromatic region (δ 7.5-9.0 ppm). A distinct singlet for the aldehyde proton (-CHO) would appear significantly downfield (δ 9.5-10.5 ppm). The acetamido group would show a singlet for the methyl protons (-CH₃) around δ 2.2 ppm and a singlet for the amide proton (-NH) in the δ 8.0-9.5 ppm range.
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¹³C NMR: The aldehyde carbon is expected to resonate around δ 190-195 ppm, and the acetamido carbonyl carbon around δ 168-172 ppm. Aromatic carbons would appear in the δ 115-150 ppm range.
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IR Spectroscopy: Key stretches would include the N-H stretch (~3300 cm⁻¹), aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), a sharp aldehyde C=O stretch (~1700 cm⁻¹), and an amide C=O stretch (~1680 cm⁻¹).
Synthesis and Manufacturing Pathways
While a specific, dedicated synthesis for N-(2-Formylquinolin-6-yl)acetamide is not widely published, a highly plausible and efficient route can be designed based on established organochemical transformations of quinolines and anilines. The Vilsmeier-Haack reaction stands out as a primary method for the formylation of electron-rich aromatic systems.
Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization
The most direct approach involves the Vilsmeier-Haack reaction of N-(4-acetamidophenyl)acetamide. However, a more common and reliable strategy is the formylation of a pre-formed acetanilide. A logical two-step synthesis starting from 6-aminoquinoline is proposed.
Caption: Proposed synthetic pathways to N-(2-Formylquinolin-6-yl)acetamide.
Experimental Protocol: Oxidation of a 2-Methylquinoline Precursor
This protocol is adapted from standard procedures for the oxidation of active methyl groups on heterocyclic rings.[4] The synthesis of the precursor, N-(2-Methylquinolin-6-yl)acetamide, would first be required via acetylation of commercially available 6-amino-2-methylquinoline.
Step 1: Synthesis of N-(2-Methylquinolin-6-yl)acetamide
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Dissolve 6-amino-2-methylquinoline (1 equivalent) in pyridine in a round-bottom flask.
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Cool the mixture to 0 °C in an ice bath.
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Add acetic anhydride (1.1 equivalents) dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the acetamide precursor.
Step 2: Oxidation to N-(2-Formylquinolin-6-yl)acetamide
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To a solution of N-(2-Methylquinolin-6-yl)acetamide (1 equivalent) in aqueous dioxane, add selenium dioxide (1.2 equivalents).
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Heat the mixture to reflux (approx. 90-100 °C) for 6-12 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Filter off the black selenium precipitate through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Chemical Reactivity and Derivatization Potential
The synthetic utility of N-(2-Formylquinolin-6-yl)acetamide stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations to build molecular complexity.
Caption: Key reactivity pathways for N-(2-Formylquinolin-6-yl)acetamide.
Reactions of the 2-Formyl Group
The aldehyde at the C2 position is the more reactive site for many transformations, serving as a potent electrophile.
Condensation with primary amines or hydrazines provides access to a wide range of imines and hydrazones, which are themselves important pharmacophores and ligands for metal complexes.[5][6]
Representative Protocol: Synthesis of a Quinoline Schiff Base
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Dissolve N-(2-Formylquinolin-6-yl)acetamide (1 equivalent) in absolute ethanol in a round-bottom flask.
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Add an equimolar amount of the desired primary amine (e.g., aniline derivative).
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Add 2-3 drops of glacial acetic acid as a catalyst.[6]
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Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration and wash with cold ethanol. Recrystallize if necessary.
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base yields α,β-unsaturated systems, which are key intermediates for synthesizing various heterocyclic systems and Michael acceptors.[7][8]
Representative Protocol: Knoevenagel Condensation
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In a flask, mix N-(2-Formylquinolin-6-yl)acetamide (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent).
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate, in a suitable solvent like ethanol.[9]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and collect the product by filtration. Wash with cold solvent to afford the condensed product.
-
Oxidation: The formyl group can be readily oxidized to the corresponding quinoline-2-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Oxone®. These carboxylic acids are valuable precursors for amides and esters.[10]
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (2-hydroxymethylquinoline derivative) without affecting the acetamido group or the aromatic system.
Reactions of the 6-Acetamido Group
The acetamido group is significantly less reactive than the formyl group. Its primary role is often as a protected amine and an electronic modulator.
Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions with heating, the acetamide can be hydrolyzed to yield the corresponding 6-amino-2-formylquinoline. This primary amine can then be used for further functionalization, such as diazotization or amide coupling reactions.
Applications in Research and Drug Development
N-(2-Formylquinolin-6-yl)acetamide is not an end-product therapeutic but rather a high-value intermediate. Its structure suggests applications in several key areas of medicinal chemistry.
-
Anticancer Agents: The quinoline-2-carboxaldehyde moiety is a known scaffold for inhibitors of enzymes like topoisomerase IIα.[1] Derivatization via Schiff base or Knoevenagel condensation can lead to compounds that act as proteasome inhibitors or target other cancer-related pathways.
-
Antimicrobial Agents: The 6-aminoquinoline core (accessible via hydrolysis) is a classic pharmacophore in antimalarial drugs. The formyl group allows for the attachment of various side chains to explore new structure-activity relationships against bacterial, fungal, or parasitic targets.[11]
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Scaffold for Combinatorial Chemistry: The well-defined, orthogonal reactivity of the molecule makes it an ideal platform for generating diverse compound libraries.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Conclusion and Future Outlook
N-(2-Formylquinolin-6-yl)acetamide represents a synthetically powerful and strategically important building block for modern medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of novel and diverse molecular structures. The established biological relevance of the quinoline core, combined with the reactivity of the 2-formyl and 6-acetamido groups, positions this compound as a valuable starting point for the development of new therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections. Future research will likely focus on its incorporation into combinatorial libraries and the exploration of novel derivatization reactions to further expand its synthetic utility.
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